molecular formula C15H18ClNO3 B2700345 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride CAS No. 15817-89-7

1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride

Cat. No.: B2700345
CAS No.: 15817-89-7
M. Wt: 295.76
InChI Key: LTNFGZWEPWNKFS-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride is a chemical compound that features a benzofuran ring, a morpholine ring, and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Attachment of the Propanone Group: The benzofuran derivative is then reacted with a suitable halogenated propanone derivative in the presence of a base to form the desired intermediate.

    Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine under basic conditions to form the final product.

    Formation of the Hydrochloride Salt: The final product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Benzofuran-2-yl)-2-(morpholin-4-yl)ethanone
  • 1-(1-Benzofuran-2-yl)-3-(piperidin-4-yl)propan-1-one
  • 1-(1-Benzofuran-2-yl)-3-(pyrrolidin-4-yl)propan-1-one

Uniqueness

1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride is unique due to the presence of both the benzofuran and morpholine rings, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(1-benzofuran-2-yl)-3-morpholin-4-ylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3.ClH/c17-13(5-6-16-7-9-18-10-8-16)15-11-12-3-1-2-4-14(12)19-15;/h1-4,11H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNFGZWEPWNKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)C2=CC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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